![molecular formula C14H12ClN3O B2913294 1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,4-dihydro-2(1H)-pyridinone CAS No. 321574-11-2](/img/structure/B2913294.png)
1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,4-dihydro-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,4-dihydro-2(1H)-pyridinone” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrazole ring attached to a phenyl ring (which is a benzene ring with one hydrogen atom replaced by a functional group) via a carbon atom . The phenyl ring would have a chlorine atom attached to it .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The pyrazole ring, for instance, might undergo reactions typical of aromatic compounds, such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For instance, the presence of a chlorine atom might make the compound more polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Antiviral Activity
These compounds have shown potential in antiviral research. For instance, derivatives of these compounds have shown certain anti-tobacco mosaic virus activity . This suggests that they could be used in the development of new antiviral drugs.
Antibiotic Research
Sulfonamide derivatives, which these compounds can be a part of, have brought about an antibiotic revolution in medicine . They are associated with a wide range of biological activities, suggesting potential applications in antibiotic research.
Antifungal and Herbicidal Properties
Sulfonamide derivatives have also been reported to possess antifungal and herbicidal properties . This indicates potential applications in agriculture, such as the development of new fungicides and herbicides.
Anticonvulsant Properties
Certain 1,3,4-thiadiazoles, which these compounds can be a part of, have displayed anticonvulsant properties . This suggests potential applications in the treatment of conditions like epilepsy.
Drug-Protein Binding Studies
In drug development, researchers have utilized similar compounds to explore the binding affinity between drugs and their target proteins . This suggests potential applications in drug discovery and development.
Biochemistry Research
These compounds have found applications in biochemistry, facilitating the study of enzyme and protein structure and functionality . This suggests potential applications in biochemical research and the study of biological processes.
Coordination Chemistry
Indole derivatives, which these compounds can be a part of, have been extensively employed in coordination chemistry . This suggests potential applications in the synthesis of complex compounds and materials.
Organocatalysis
Indole derivatives have also been used in organocatalysis . This suggests potential applications in the development of new catalysts for organic reactions.
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For instance, a compound with a similar structure, 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may be harmful if swallowed .
Propriétés
IUPAC Name |
1-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,4-dihydropyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-11-6-4-10(5-7-11)14-12(9-16-17-14)18-8-2-1-3-13(18)19/h2,4-9H,1,3H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFULQRHASHULKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C=C1)C2=C(NN=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,4-dihydro-2(1H)-pyridinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

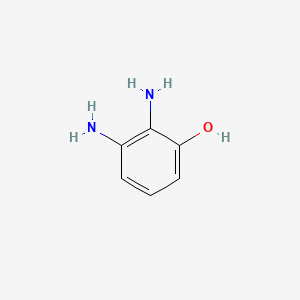
![ethyl 4-[3-(2-furyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2913212.png)
![1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B2913213.png)
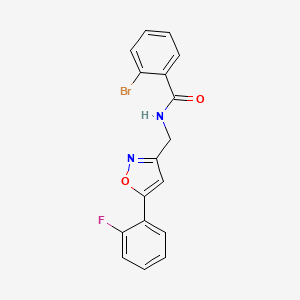

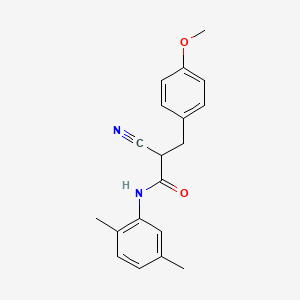

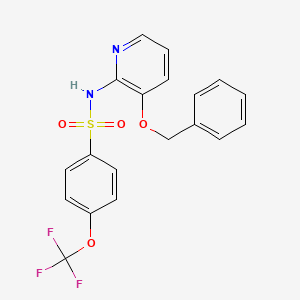
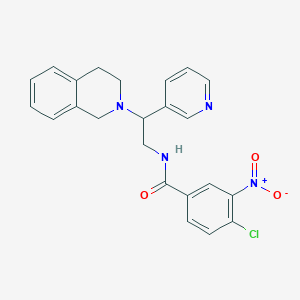

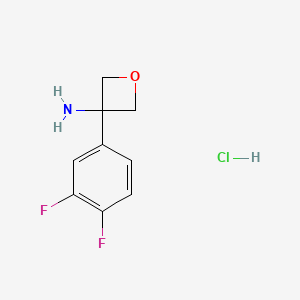
![2-({2'-Amino-3'-cyano-6'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate](/img/structure/B2913231.png)
![4-[(4-bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone](/img/structure/B2913232.png)
![3-(4-fluorophenyl)-5-methyl-7-(3-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2913233.png)